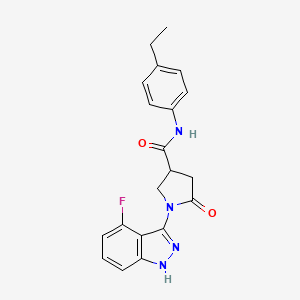![molecular formula C23H21N3O3S B11227777 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B11227777.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,3-DIMETHYLPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]PROP-2-ENAMIDE is a complex organic molecule characterized by its unique structure, which includes a benzodioxole ring, a dimethylphenyl group, and a thienopyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,3-DIMETHYLPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxole and thienopyrazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,3-DIMETHYLPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]PROP-2-ENAMIDE: can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.
科学的研究の応用
(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,3-DIMETHYLPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]PROP-2-ENAMIDE: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用機序
The mechanism by which (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,3-DIMETHYLPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]PROP-2-ENAMIDE exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Caffeine: Known for its stimulant effects and widely studied for its chemical and biological activities.
Uniqueness
(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,3-DIMETHYLPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]PROP-2-ENAMIDE: stands out due to its unique combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activities not commonly found in other compounds.
特性
分子式 |
C23H21N3O3S |
|---|---|
分子量 |
419.5 g/mol |
IUPAC名 |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C23H21N3O3S/c1-14-4-3-5-19(15(14)2)26-23(17-11-30-12-18(17)25-26)24-22(27)9-7-16-6-8-20-21(10-16)29-13-28-20/h3-10H,11-13H2,1-2H3,(H,24,27)/b9-7- |
InChIキー |
TXZLLIFFOOVENY-CLFYSBASSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5)C |
正規SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C=CC4=CC5=C(C=C4)OCO5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dihydroquinolin-1(2H)-yl[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B11227712.png)
![3-hydroxy-1-(4-methylphenyl)-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11227717.png)
![4-methoxy-N-(1-{1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}cyclopentyl)aniline](/img/structure/B11227731.png)
![4-(4-benzylpiperazin-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11227736.png)
![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B11227744.png)
![N-(4-methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11227752.png)
![2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B11227759.png)
![2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine](/img/structure/B11227767.png)
![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11227772.png)
![1-(3-chloro-4-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11227774.png)
![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B11227780.png)
![Methyl 4-({2-[4-(diethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11227785.png)
![4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B11227790.png)

